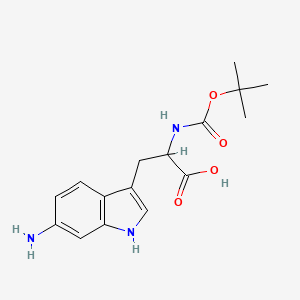

Boc-6-amino-L-tryptophan

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H21N3O4 |

|---|---|

Molecular Weight |

319.36 g/mol |

IUPAC Name |

3-(6-amino-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6,17H2,1-3H3,(H,19,22)(H,20,21) |

InChI Key |

VAPZXCKESSUXGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-6-amino-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and analytical methodologies for Nα-Boc-6-amino-L-tryptophan. As a novel, functionalized amino acid, this compound holds significant potential as a versatile building block in peptide synthesis and drug discovery. The presence of a primary amine on the indole ring offers a unique site for bioconjugation, fluorescent labeling, or the introduction of other functionalities to modulate the biological activity and pharmacokinetic properties of peptides and small molecules.

Due to the limited availability of direct experimental data for Boc-6-amino-L-tryptophan in the public domain, this guide leverages established chemical principles and data from structurally related compounds to provide a scientifically robust, predictive resource.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are predicted based on the known characteristics of Boc-L-tryptophan and 6-aminoindole.

| Property | Predicted Value |

| Molecular Formula | C₁₆H₂₁N₃O₄ |

| Molecular Weight | 319.36 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol. Limited solubility in water. |

| Melting Point | Decomposition expected, likely in the range of 140-160 °C |

| CAS Number | Not assigned |

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound can be envisioned starting from the commercially available Boc-L-tryptophan. The key strategic steps involve the regioselective nitration of the indole ring, followed by the reduction of the nitro group to the desired amine.

Synthesis of Boc-6-amino-L-tryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of Boc-6-amino-L-tryptophan, a valuable building block in the development of novel peptides and pharmaceutical agents. The synthesis is presented as a multi-step process, commencing with commercially available L-tryptophan. Detailed experimental protocols for each key transformation are provided, along with a comparative summary of quantitative data. The logical workflow of the synthesis is visually represented through diagrams generated using Graphviz.

Introduction

This compound is a derivative of the essential amino acid L-tryptophan, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an amino substituent at the 6-position of the indole ring. The presence of the Boc group allows for its use in standard solid-phase or solution-phase peptide synthesis, while the 6-amino functionality provides a versatile handle for further chemical modification, such as the attachment of fluorescent labels, linkers, or other pharmacophores. This unique combination of features makes it a highly sought-after intermediate in drug discovery and chemical biology.

The synthetic strategy outlined in this guide focuses on a robust and scalable three-stage approach:

-

Protection of the α-amino group: The initial step involves the protection of the primary amine of L-tryptophan with a Boc group to prevent unwanted side reactions in subsequent steps.

-

Regioselective nitration of the indole ring: The introduction of a nitro group at the 6-position of the N-Boc-L-tryptophan indole ring is a key step, achieved through electrophilic aromatic substitution.

-

Reduction of the nitro group: The final transformation involves the reduction of the 6-nitro group to the desired 6-amino functionality.

This guide will provide detailed methodologies for each of these critical steps.

Synthetic Pathway Overview

The overall synthetic pathway for this compound is depicted below. The process begins with the Boc protection of L-tryptophan, followed by nitration and subsequent reduction.

Caption: Overall synthetic route to this compound.

Experimental Protocols

Stage 1: Synthesis of N-Boc-L-tryptophan

This initial step protects the α-amino group of L-tryptophan, a crucial prerequisite for the subsequent regioselective functionalization of the indole ring.

Technical Guide: Boc-6-amino-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-6-amino-L-tryptophan is a specialized amino acid derivative of significant interest in the fields of medicinal chemistry and drug discovery. The strategic placement of an amino group at the 6-position of the indole ring, combined with the tert-butyloxycarbonyl (Boc) protection of the alpha-amino group, makes it a valuable building block for the synthesis of complex peptides and pharmacologically active molecules. The presence of the 6-amino group offers a versatile handle for further functionalization, allowing for the introduction of various substituents to modulate the biological activity, solubility, and pharmacokinetic properties of the parent molecule. This guide provides an in-depth overview of its synthesis, properties, and potential applications.

Physicochemical Properties and Data

| Property | Value | Source/Method |

| Molecular Formula | C₁₆H₂₁N₃O₄ | Calculated |

| Molecular Weight | 319.36 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents (e.g., DMF, DMSO) | Inferred from similar Boc-protected amino acids |

| CAS Number | Not assigned or not publicly available |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the nitration of L-tryptophan, followed by the reduction of the nitro group, and finally the protection of the alpha-amino group.

Step 1: Synthesis of 6-Nitro-L-tryptophan

The initial step involves the regioselective nitration of L-tryptophan.

Experimental Protocol:

-

Reagents: L-tryptophan, nitric acid, glacial acetic acid.

-

Procedure: L-tryptophan is dissolved in glacial acetic acid. Nitric acid is then added dropwise to the solution while maintaining a controlled temperature. The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product, 6-nitro-L-tryptophan, is then isolated by precipitation and filtration.[1]

-

Characterization: The resulting 6-nitro-L-tryptophan exhibits a characteristic visible and near-UV absorption spectrum with a maximum absorbance at approximately 330 nm.[1]

Step 2: Synthesis of 6-Amino-L-tryptophan

The nitro group of 6-nitro-L-tryptophan is reduced to an amino group.

Experimental Protocol:

-

Reagents: 6-nitro-L-tryptophan, a reducing agent (e.g., hydrogen gas with a palladium catalyst, or a chemical reducing agent like sodium dithionite), suitable solvent (e.g., methanol, water).

-

Procedure: 6-nitro-L-tryptophan is dissolved in an appropriate solvent. The reducing agent is then introduced. For catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere in the presence of a palladium catalyst. The reaction progress is monitored by TLC or HPLC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 6-amino-L-tryptophan.

Step 3: Synthesis of this compound

The final step is the protection of the alpha-amino group of 6-amino-L-tryptophan with a Boc group.

Experimental Protocol:

-

Reagents: 6-amino-L-tryptophan, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine, sodium bicarbonate), a solvent system (e.g., dioxane/water, THF/water).

-

Procedure: 6-amino-L-tryptophan is dissolved in a mixture of the chosen solvent and an aqueous solution of the base. Di-tert-butyl dicarbonate is then added portion-wise to the solution at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred for several hours until completion. The product, this compound, is then extracted into an organic solvent, and the solvent is evaporated to yield the final product.

Potential Applications in Research and Drug Development

The unique structure of this compound opens up several avenues for research and development:

-

Peptide Synthesis: It can be incorporated into peptide chains to introduce a site for specific modifications or to study the impact of a 6-amino functionality on peptide structure and function.

-

Drug Discovery: The 6-amino group serves as a point of attachment for various pharmacophores, enabling the creation of novel drug candidates with potentially enhanced biological activity. Tryptophan derivatives are known to interact with various biological targets, and this compound provides a platform for generating new chemical entities.

-

Bioconjugation: The amino group can be used to conjugate the tryptophan moiety to other molecules, such as fluorescent dyes, affinity labels, or drug delivery systems.

Logical Workflow for Synthesis

The overall synthetic strategy can be visualized as a linear progression from the starting material, L-tryptophan, to the final protected amino acid derivative.

Caption: Synthetic pathway for this compound.

Signaling Pathway Context: Tryptophan Metabolism

Tryptophan is a precursor to several important signaling molecules, including serotonin and melatonin. The introduction of an amino group at the 6-position could potentially influence these metabolic pathways or create derivatives with novel interactions with the enzymes and receptors involved.

Caption: Tryptophan as a precursor in key signaling pathways.

References

Spectroscopic Data for Boc-6-amino-L-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Boc-6-amino-L-tryptophan is a derivative of the essential amino acid L-tryptophan, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and an amino substituent at the 6-position of the indole ring. This functionalization makes it a potentially valuable building block in peptide synthesis and for the development of novel therapeutics, particularly for probes requiring a free amino group on the indole ring for conjugation or interaction. Accurate spectroscopic characterization is a critical step in the synthesis and application of such novel compounds. This guide aims to provide a predictive spectroscopic profile for this compound to aid researchers in its identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the known data of N-Boc-L-tryptophan, L-tryptophan, and N-Boc-6-methoxy-L-tryptophan. The presence of the 6-amino group is expected to cause a significant upfield shift in the chemical shifts of the aromatic protons and carbons of the indole ring compared to N-Boc-L-tryptophan, due to its electron-donating nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Reference Data (N-Boc-L-tryptophan) (ppm) [1] | Reference Data (L-tryptophan) (ppm) [2] |

| Indole NH | ~10.0-11.0 | 10.8-10.9 | 10.96-11.11 |

| Aromatic CH (H2) | ~7.0-7.2 | 7.1-7.2 | 7.26 |

| Aromatic CH (H4) | ~7.3-7.5 | 7.5-7.6 | 7.57-7.58 |

| Aromatic CH (H5) | ~6.5-6.7 | 7.0-7.1 | 6.97-7.01 |

| Aromatic CH (H7) | ~6.8-7.0 | 7.3-7.4 | 7.36 |

| α-CH | ~4.4-4.6 | 4.5-4.6 | 3.55 |

| β-CH₂ | ~3.1-3.3 | 3.2-3.3 | 3.06-3.32 |

| Boc (CH₃)₉ | ~1.4 | 1.4 | - |

| 6-NH₂ | ~3.5-5.0 (broad) | - | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Reference Data (N-Boc-L-tryptophan) (ppm) [1] | Reference Data (L-tryptophan) (ppm) [3][4] |

| Carbonyl (C=O) | ~173-176 | 175.5 | 176.1 |

| Boc (C=O) | ~155-157 | 155.2 | - |

| Indole C2 | ~123-125 | 124.1 | 126.3 |

| Indole C3 | ~109-111 | 110.8 | 111.2 |

| Indole C3a | ~127-129 | 127.4 | 129.5 |

| Indole C4 | ~118-120 | 118.4 | 121.1 |

| Indole C5 | ~110-112 | 119.5 | 122.2 |

| Indole C6 | ~140-145 (C-NH₂) | 121.2 | 124.8 |

| Indole C7 | ~105-108 | 111.3 | 114.7 |

| Indole C7a | ~135-137 | 136.1 | 138.7 |

| α-CH | ~54-56 | 55.1 | 57.7 |

| β-CH₂ | ~28-30 | 28.3 | 30.1 |

| Boc C(CH₃)₃ | ~80-82 | 79.8 | - |

| Boc (CH₃)₃ | ~28-29 | 28.3 | - |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Expected [M+H]⁺ (m/z) | Reference Data (N-Boc-L-tryptophan) [M+H]⁺ (m/z) [1] |

| Electrospray Ionization (ESI) | 320.16 | 305.14 |

Molecular Formula of this compound: C₁₆H₂₁N₃O₄; Exact Mass: 319.1532

Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectroscopy Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Data (N-Boc-L-tryptophan) (cm⁻¹) [1] |

| N-H Stretch (Indole & Amine) | 3400-3200 | 3410 |

| C-H Stretch (Aromatic & Aliphatic) | 3100-2850 | 2978, 2932 |

| C=O Stretch (Carboxylic Acid) | 1720-1700 | 1715 |

| C=O Stretch (Boc) | 1690-1670 | 1685 |

| N-H Bend (Amine) | 1650-1580 | - |

| C=C Stretch (Aromatic) | 1600-1450 | 1585, 1456 |

| C-O Stretch | 1300-1000 | 1162 |

UV-Vis Spectroscopy

Table 5: Predicted UV-Vis Spectroscopy Data for this compound

| Solvent | Expected λmax (nm) | Reference Data (N-Boc-L-tryptophan) λmax (nm) [5][6] |

| Methanol or Ethanol | ~285-295 and ~220-230 | ~280, ~218 |

The presence of the electron-donating amino group at the 6-position is expected to cause a red shift (bathochromic shift) in the absorption maximum compared to N-Boc-L-tryptophan.[5]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise. Proton decoupling is typically used.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Electrospray Ionization (ESI): Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. The mass analyzer can be a quadrupole, time-of-flight (TOF), or Orbitrap.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). Dilute the stock solution to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the same solvent as a blank for baseline correction.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel tryptophan derivative like this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

While direct experimental data for this compound remains to be published, this technical guide provides a robust, data-driven prediction of its spectroscopic characteristics. By leveraging data from structurally similar molecules, researchers can gain valuable insights for the identification and confirmation of this compound in their synthetic and developmental workflows. The provided protocols and workflow diagram serve as a practical resource for the scientific community engaged in the synthesis and application of novel amino acid derivatives.

References

- 1. N-tert-Butoxycarbonyl-L-tryptophan | C16H20N2O4 | CID 83169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 3. L-Tryptophan(73-22-3) 13C NMR [m.chemicalbook.com]

- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 5. iosrjournals.org [iosrjournals.org]

- 6. pr-journal.s3.amazonaws.com [pr-journal.s3.amazonaws.com]

Navigating the Synthesis and Application of Boc-6-amino-L-tryptophan: A Technical Guide for Researchers

While a direct commercial source for Boc-6-amino-L-tryptophan is not readily identifiable, its synthesis is feasible through established chemical methodologies, starting from more common tryptophan derivatives. The following sections detail a proposed synthetic route, drawing upon known transformations of the tryptophan indole ring.

Quantitative Data of Related Tryptophan Derivatives

To provide a reference for the anticipated properties of this compound, the following table summarizes key quantitative data for commercially available, structurally related tryptophan derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity |

| Nα-Boc-L-tryptophan | 13139-14-5 | C₁₆H₂₀N₂O₄ | 304.34 | 136 (dec.) | ≥99.0% (TLC)[1] |

| 6-Chloro-L-tryptophan | 33468-35-8 | C₁₁H₁₁ClN₂O₂ | 238.67 | Not available | Not available |

| 6-Bromo-L-tryptophan | Not available | C₁₁H₁₁BrN₂O₂ | 283.12 | Not available | Not available |

| (S)-6-Hydroxy-L-tryptophan | Not available | C₁₁H₁₂N₂O₃ | 220.23 | Not available | Not available |

Proposed Synthesis of this compound: A Hypothetical Protocol

The synthesis of this compound can be envisioned as a multi-step process starting from a commercially available 6-substituted L-tryptophan derivative, such as 6-bromo-L-tryptophan. The overall workflow involves the introduction of an amino group at the 6-position of the indole ring, followed by the protection of the alpha-amino group with a tert-butyloxycarbonyl (Boc) group.

Step 1: Synthesis of 6-Nitro-L-tryptophan from 6-Bromo-L-tryptophan

A potential route to introduce a nitrogen-containing functional group at the 6-position is through a nitration reaction, followed by reduction. However, a more direct approach could involve a palladium-catalyzed amination, though this can be challenging on an indole scaffold. A classical approach would be copper-catalyzed nitration.

-

Reaction: 6-Bromo-L-tryptophan is reacted with a nitrating agent, such as sodium nitrite, in the presence of a copper(I) catalyst in a suitable solvent like DMF or NMP.

-

Rationale: This reaction, a variation of the Sandmeyer reaction, allows for the replacement of the bromine atom with a nitro group. The alpha-amino and carboxylic acid groups of the tryptophan starting material should be protected prior to this step to avoid side reactions.

Step 2: Reduction of 6-Nitro-L-tryptophan to 6-Amino-L-tryptophan

-

Reaction: The resulting 6-nitro-L-tryptophan is then subjected to a reduction reaction. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

-

Work-up: Following the reduction, the reaction mixture is neutralized, and the 6-amino-L-tryptophan is isolated.

Step 3: Boc Protection of 6-Amino-L-tryptophan

-

Reaction: The final step involves the selective protection of the alpha-amino group of 6-amino-L-tryptophan with a Boc group. This is a standard procedure in peptide synthesis and is typically carried out by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium bicarbonate or triethylamine, in a solvent mixture like dioxane/water or THF/water.

-

Purification: The final product, this compound, is then purified using standard techniques such as crystallization or column chromatography.

Visualizing the Synthetic Workflow

The proposed synthetic pathway can be visualized as a logical flow of chemical transformations.

References

A Technical Guide to Purity Standards for Boc-6-amino-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core purity standards and analytical methodologies for Boc-6-amino-L-tryptophan. Given the specialized nature of this compound, this guide synthesizes general best practices for protected amino acids with specific analytical considerations for the tryptophan moiety to establish a robust framework for quality control and assurance.

Introduction to this compound and Its Importance

This compound is a protected amino acid derivative of significant interest in peptide synthesis and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled, stepwise peptide chain elongation. The presence of a free amino group at the 6-position of the indole ring offers a site for further chemical modification, making it a valuable building block for creating complex peptide structures, peptidomimetics, and other bioactive molecules. Ensuring the purity of this reagent is critical for the successful synthesis of the target molecules and for the reliability of subsequent biological and pharmacological studies.

Purity Specifications

The purity of this compound is defined by a set of specifications that encompass its physical and chemical properties. These specifications are typically established based on the intended use of the material and are confirmed by a variety of analytical techniques.

| Parameter | Specification | Typical Analytical Method |

| Appearance | White to off-white or light yellow solid/powder | Visual Inspection |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF) | Visual Inspection |

| Identity | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FTIR |

| Assay (Purity) | ≥ 98.0% | HPLC (UV), qNMR |

| Specific Rotation | To be reported (based on lot-specific data) | Polarimetry |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

| Residual Solvents | To be determined based on synthesis (e.g., ≤ 5000 ppm for common solvents) | GC-HS |

| Elemental Analysis | Conforms to theoretical values for C, H, N | Combustion Analysis |

Analytical Methodologies and Experimental Protocols

A combination of chromatographic and spectroscopic techniques is employed to provide a comprehensive assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC is the primary method for determining the purity of this compound and for quantifying any related impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the main compound and any impurities. For example: 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm and 280 nm (the indole ring of tryptophan has a characteristic absorbance around 280 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a known concentration (e.g., 1 mg/mL).

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound.

Experimental Protocol:

-

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 0.1 mg/mL) and infused directly into the mass spectrometer.

-

Analysis: The observed mass-to-charge ratio (m/z) is compared to the theoretical m/z of the protonated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.

Experimental Protocol:

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CDCl₃.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

-

Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the expected structure of this compound.

Spectrophotometric Methods for Tryptophan Moiety

While HPLC is the primary purity assay, spectrophotometric methods can be used for rapid quantification of tryptophan-containing compounds. These methods are often based on colorimetric reactions.

Experimental Protocol (General Principle):

-

Reagents: A color-forming reagent that reacts specifically with the indole ring of tryptophan.

-

Procedure: A known concentration of the this compound sample is reacted with the colorimetric reagent under controlled conditions (e.g., specific pH, temperature, and reaction time).

-

Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength using a spectrophotometer.

-

Quantification: The concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of a tryptophan standard.

Visualization of Workflows and Relationships

Caption: Analytical workflow for purity assessment.

Caption: Logical relationship of purity attributes.

Conclusion

The establishment of rigorous purity standards for this compound is fundamental to its successful application in research and development. A multi-faceted analytical approach, combining chromatographic and spectroscopic techniques, is essential for comprehensive characterization and quality control. The methodologies and specifications outlined in this guide provide a robust framework for ensuring the identity, purity, and overall quality of this important synthetic building block, thereby contributing to the reliability and reproducibility of scientific outcomes. Researchers and drug development professionals should consider these principles when sourcing or synthesizing this compound for their work.

Navigating the Nuances of Boc-6-amino-L-tryptophan: An In-depth Technical Guide to Storage and Handling

For Immediate Release

This technical guide provides a comprehensive overview of the best practices for the storage and handling of Boc-6-amino-L-tryptophan, a key building block for researchers, scientists, and professionals in drug development. While specific quantitative data for this particular derivative is not widely available, this document extrapolates from established principles for Boc-protected amino acids and tryptophan-containing compounds to ensure product integrity and laboratory safety.

Core Principles of Storage

The stability of this compound is paramount to ensure its efficacy in synthetic applications. The primary considerations for storage are temperature, moisture, and light. The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions but is sensitive to acid. The tryptophan component, with its indole side chain, is susceptible to oxidation.

Table 1: Recommended Storage Conditions for Lyophilized this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower | Minimizes degradation over long-term storage.[1][2][3] |

| Atmosphere | Sealed container, preferably under inert gas (e.g., Argon) | The tryptophan moiety is prone to oxidation.[1] |

| Moisture | Dry, desiccated environment | Peptides and their derivatives can be hygroscopic.[1][4] |

| Light | Protected from light (e.g., amber vial) | To prevent light-induced degradation.[1] |

Handling Procedures

Proper handling techniques are crucial to prevent contamination and degradation of this compound.

Table 2: General Handling Guidelines

| Step | Procedure | Rationale |

| Equilibration | Allow the sealed container to warm to room temperature before opening. | Prevents condensation of moisture onto the cold compound.[2] |

| Weighing | Weigh the desired amount quickly in a clean, dry environment. | Minimizes exposure to atmospheric moisture and oxygen.[4] |

| Personal Protective Equipment (PPE) | Wear gloves, safety glasses, and a lab coat. | Standard laboratory practice to avoid skin and eye contact. |

| Dispensing | Use clean, dry spatulas and glassware. | Prevents cross-contamination. |

| Resealing | Tightly reseal the container immediately after use. | Protects the remaining compound from the atmosphere.[4] |

Solubility and Solution Stability

Table 3: Predicted Solubility of this compound

| Solvent Class | Examples | Expected Solubility |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely soluble.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Likely soluble. |

| Alcohols | Methanol, Ethanol | May be soluble, but with caution due to potential reactions over time. |

| Water | Expected to have low solubility. |

Note on Solutions: Storing this compound in solution is not recommended for long periods. If necessary, prepare fresh solutions for immediate use. For short-term storage, use a sterile, slightly acidic buffer (pH 5-6) and store at -20°C.[3] Avoid repeated freeze-thaw cycles.[1][2]

Stability Profile

The stability of this compound is influenced by its chemical structure.

Table 4: Chemical Stability Considerations

| Condition | Stability | Notes |

| Acidic (strong) | Unstable | The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA).[6][7][8] |

| Acidic (mild) | Relatively stable | May exhibit some stability, but prolonged exposure should be avoided. |

| Basic | Stable | The Boc group is generally stable to basic conditions.[6][] |

| Oxidizing Agents | Potentially unstable | The indole ring of tryptophan is susceptible to oxidation.[1] |

| Heat | Relatively stable in solid form at room temperature for short periods. | For long-term stability, cold storage is essential.[10] |

Experimental Protocols

Protocol 1: Aliquoting Lyophilized Powder

-

Remove the sealed container of this compound from the freezer and place it in a desiccator at room temperature for at least 30 minutes.

-

In a clean and dry environment (e.g., a glove box or a bench with low humidity), briefly open the main container.

-

Quickly weigh the desired amounts of the powder into separate, clean, and dry vials.

-

Purge the vials with an inert gas (e.g., argon or nitrogen) before sealing.

-

Tightly reseal the main container, purge with inert gas if possible, and return it to the freezer.

-

Store the aliquots under the recommended conditions.

Protocol 2: Preparation of a Stock Solution

-

Bring an aliquot of this compound to room temperature as described in Protocol 1.

-

In a fume hood, add the desired volume of an appropriate anhydrous organic solvent (e.g., DMF or DMSO) to the vial to achieve the target concentration.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Use the solution immediately. If short-term storage is necessary, blanket the solution with inert gas and store at -20°C in a tightly sealed container.

Visualized Workflows and Concepts

To further clarify the handling procedures and the chemical nature of this compound, the following diagrams are provided.

References

- 1. genscript.com [genscript.com]

- 2. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]

- 3. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]

- 4. bachem.com [bachem.com]

- 5. chembk.com [chembk.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. peptide.com [peptide.com]

The 6-Amino Group on L-Tryptophan: A Theoretical Exploration of a Novel Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-tryptophan, an essential amino acid, serves as a fundamental building block for protein synthesis and as a crucial precursor to a variety of bioactive molecules, including the neurotransmitter serotonin, the neurohormone melatonin, and nicotinamide adenine dinucleotide (NAD). The indole ring of tryptophan presents multiple sites for chemical modification, with substitutions at various positions leading to analogs with unique biological activities. While derivatives such as 6-hydroxy-L-tryptophan and 6-bromo-L-tryptophan have been investigated for their effects on enzyme inhibition and receptor binding, a comprehensive understanding of the functional role of a 6-amino group on the L-tryptophan scaffold remains largely unexplored in publicly available scientific literature. This technical guide synthesizes the known biological importance of L-tryptophan and related analogs, providing a theoretical framework to anticipate the potential functions and research directions for the novel compound, 6-amino-L-tryptophan.

The Foundational Role of L-Tryptophan

L-tryptophan is one of the twenty standard amino acids and is essential in the human diet as the body cannot synthesize it.[1] Its primary metabolic fates are incorporation into proteins and conversion into several critical bioactive compounds.[2] The major metabolic pathways for L-tryptophan include the serotonin, kynurenine, and tryptamine pathways.

-

Serotonin Pathway: In the brain and gut, tryptophan is hydroxylated by tryptophan hydroxylase to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to form serotonin (5-hydroxytryptamine, 5-HT).[3][4] Serotonin is a key neurotransmitter involved in the regulation of mood, sleep, appetite, and other physiological processes.[3][5] Serotonin can be further converted to melatonin, a hormone that regulates circadian rhythms.[6]

-

Kynurenine Pathway: The majority of dietary tryptophan is metabolized through the kynurenine pathway in the liver.[2] This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO) and leads to the production of kynurenine and ultimately to the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism.[7]

-

Tryptamine Pathway: A minor pathway involves the direct decarboxylation of tryptophan to produce the trace amine tryptamine, which functions as a neuromodulator.[8]

Insights from 6-Substituted Tryptophan Analogs

While direct data on 6-amino-L-tryptophan is scarce, studies on other analogs with substitutions at the 6-position of the indole ring provide valuable insights into how modifications at this site can influence biological activity.

| Compound | Observed Effect | Reference |

| 6-Hydroxy-L-tryptophan | Competitive inhibitor of tyrosinase | [9] |

| 6-Bromo-L-tryptophan | Used in the synthesis of marine indole alkaloids with potential bioactivity | [10] |

| 6-Methyl-DL-tryptophan | A structural analog of tryptophan with altered biochemical properties | [11] |

| 6-Methoxy-L-tryptophan | Utilized in the synthesis of the natural product tryptostatin A | [12] |

These examples demonstrate that the 6-position of the tryptophan indole ring is amenable to substitution, and that such modifications can impart significant and specific biological activities, including enzyme inhibition and serving as a precursor for complex natural products.

Theoretical Function of the 6-Amino Group

The introduction of an amino (-NH2) group at the 6-position of the L-tryptophan indole ring would be expected to significantly alter its electronic and chemical properties. An amino group is a strong electron-donating group, which would increase the electron density of the indole ring system. This could have several functional consequences:

-

Altered Enzyme Interactions: The increased electron density and the potential for hydrogen bonding from the amino group could alter the binding affinity and kinetics of 6-amino-L-tryptophan for enzymes that metabolize tryptophan, such as tryptophan hydroxylase or tryptophan 2,3-dioxygenase. This could potentially lead to inhibition or altered substrate specificity.

-

Modified Receptor Binding: For tryptophan-derived signaling molecules, a 6-amino substitution could change the binding affinity and selectivity for their respective receptors. For instance, if metabolized to a 6-amino-serotonin analog, its interaction with serotonin receptors could be significantly different from that of serotonin itself.

-

Novel Biosynthetic Precursor: 6-amino-L-tryptophan could serve as a precursor for the synthesis of novel bioactive compounds or natural product analogs. The amino group provides a reactive handle for further chemical modifications.

-

Impact on Physicochemical Properties: The amino group would increase the polarity of the molecule, potentially affecting its solubility and transport across biological membranes.

Experimental Workflows and Signaling Pathways

Given the lack of established data for 6-amino-L-tryptophan, a logical experimental workflow would be required to elucidate its function. The following diagrams illustrate a theoretical workflow for investigating a novel tryptophan derivative and the known metabolic pathways of L-tryptophan for context.

Conclusion and Future Directions

The function of the 6-amino group on L-tryptophan is not well-documented in existing scientific literature, presenting a clear opportunity for novel research. Based on the known roles of L-tryptophan and the observed activities of other 6-substituted analogs, it is plausible that 6-amino-L-tryptophan could exhibit unique biological properties. Future research should focus on the chemical synthesis of this compound, followed by a systematic evaluation of its effects on the key enzymes and receptors in the tryptophan metabolic and signaling pathways. Such studies will be instrumental in uncovering the potential of 6-amino-L-tryptophan as a pharmacological tool or a lead compound for drug discovery. The theoretical framework and proposed experimental workflow provided in this guide offer a structured approach for the scientific community to explore the functional significance of this novel tryptophan derivative.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Tryptophan - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 4. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Melatonin - Wikipedia [en.wikipedia.org]

- 7. Pharmaceutical research: newly discovered substance can inhibit Parkinson’s - News - Utrecht University [uu.nl]

- 8. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cymitquimica.com [cymitquimica.com]

- 12. soc.chim.it [soc.chim.it]

An In-depth Technical Guide to Unnatural Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Unnatural Amino Acids (Uaas)

Unnatural amino acids (Uaas), also known as non-proteinogenic or non-canonical amino acids, are amino acids that are not among the 20 standard genetically encoded amino acids.[1][2] These molecules, either occurring naturally or synthesized chemically, offer a vast structural and functional diversity that is increasingly leveraged in modern drug discovery and protein engineering.[3][4] By incorporating Uaas into peptides, researchers can overcome many of the limitations associated with natural peptide therapeutics, such as poor in vivo stability, low oral bioavailability, and lack of target selectivity.[4][5][6]

The introduction of Uaas can confer novel physicochemical properties to peptides, including altered hydrophobicity, charge, and steric bulk.[] This allows for the fine-tuning of a peptide's structure and function, leading to enhanced therapeutic potential.[1][5] For instance, Uaas can be used to create peptidomimetics, which mimic the structure of natural peptides but exhibit improved pharmacological properties.[4][5] Furthermore, Uaas can serve as molecular probes to investigate protein structure and function, providing valuable insights into biological systems.[4][8]

This guide provides a comprehensive overview of the core principles and techniques for incorporating unnatural amino acids into peptides, with a focus on practical applications for researchers and drug development professionals.

Methods for Incorporating Unnatural Amino Acids

There are two primary strategies for incorporating Uaas into peptides: chemical synthesis and in vivo incorporation.

Chemical Synthesis

Chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is a cornerstone for incorporating a wide variety of Uaas into peptides.[9][10][11] SPPS allows for the stepwise addition of amino acids, both natural and unnatural, to a growing peptide chain anchored to a solid resin.[10] This method offers precise control over the peptide sequence and allows for the inclusion of Uaas with diverse functionalities.[3]

Another powerful chemical method is Native Chemical Ligation (NCL) . NCL enables the joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.[12][13][14] This technique is particularly useful for synthesizing large proteins and can be adapted to incorporate Uaas at the ligation site.[12][14][15]

In Vivo Incorporation

In vivo incorporation methods utilize the cell's own translational machinery to introduce Uaas into proteins.[16] This is typically achieved through the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair.[17][18][19][20] This orthogonal pair functions independently of the host cell's endogenous synthetases and tRNAs, allowing for the site-specific insertion of a Uaa in response to a unique codon, often a nonsense (stop) codon like amber (UAG) or a quadruplet codon.[16][17][21]

The process involves engineering a synthetase to specifically recognize and charge a suppressor tRNA with the desired Uaa.[17][20] This charged tRNA then delivers the Uaa to the ribosome, where it is incorporated into the growing polypeptide chain at the position of the unique codon.[17] This technique has been successfully demonstrated in various organisms, including E. coli, yeast, and mammalian cells.[16]

Data Presentation: Comparison of Incorporation Methods

The choice of incorporation method depends on several factors, including the desired Uaa, the scale of synthesis, and the biological system being used. The following table summarizes key quantitative parameters for the primary methods of Uaa incorporation.

| Method | Typical Yield | Peptide Length | Uaa Diversity | Throughput | Key Advantages | Key Limitations |

| Solid-Phase Peptide Synthesis (SPPS) | High (mg to g) | Up to ~50 residues | Very High | Low to Medium | High purity, precise control, wide Uaa scope.[9] | Limited to smaller peptides, can be time-consuming.[9] |

| Native Chemical Ligation (NCL) | Moderate to High | >50 residues | High (at ligation site) | Low | Synthesis of large proteins, incorporation of PTMs.[12][13] | Requires N-terminal cysteine at ligation site.[12] |

| In Vivo (Amber Suppression) | Low (µg to mg) | Full-length proteins | Moderate to High | High | Site-specific incorporation in living cells.[16][17] | Lower yield, requires engineered orthogonal pairs.[17] |

| In Vivo (Frameshift Suppression) | Lower than Amber | Full-length proteins | Moderate | High | Potential for multiple Uaa incorporation.[21] | Less efficient than nonsense suppression.[21] |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) with an Unnatural Amino Acid

This protocol outlines the general steps for incorporating a Uaa into a peptide using manual Fmoc-based SPPS.

-

Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (natural or unnatural) and a coupling reagent (e.g., HBTU, HATU) in DMF.

-

Add an activator base (e.g., DIPEA) to the mixture.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water) to remove all protecting groups and cleave the peptide from the resin.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[22]

-

Characterization: Confirm the identity and purity of the final peptide using techniques such as mass spectrometry and amino acid analysis.[23][24][25]

General Protocol for In Vivo Uaa Incorporation via Amber Suppression

This protocol provides a general workflow for incorporating a Uaa into a protein in E. coli using an evolved orthogonal aaRS/tRNA pair.

-

Plasmid Construction:

-

Clone the gene for the orthogonal aaRS into an expression vector with an inducible promoter.

-

Clone the gene for the orthogonal suppressor tRNA into a separate expression vector.

-

Introduce an amber (TAG) stop codon at the desired site in the gene of interest using site-directed mutagenesis.

-

-

Transformation: Co-transform E. coli cells with the three plasmids (aaRS, tRNA, and the target gene with the amber codon).

-

Cell Growth and Induction:

-

Grow the transformed cells in a suitable medium to a desired optical density.

-

Add the unnatural amino acid to the growth medium.

-

Induce the expression of the aaRS, tRNA, and the target protein.

-

-

Protein Expression and Harvest: Allow the cells to express the protein containing the Uaa for a defined period, then harvest the cells by centrifugation.

-

Protein Purification: Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

-

Verification of Uaa Incorporation: Confirm the incorporation of the Uaa using mass spectrometry to detect the mass shift corresponding to the Uaa.

Visualization of Key Processes

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS).

In Vivo Uaa Incorporation via Amber Suppression

Caption: Mechanism of in vivo Uaa incorporation using an orthogonal aaRS/tRNA pair.

Bioorthogonal Reactions for Peptide Modification

Caption: Overview of common bioorthogonal reactions for peptide modification.[26][27][28]

Applications in Research and Drug Development

The ability to incorporate Uaas into peptides has profound implications for both basic research and therapeutic development.

Probing Protein Structure and Function

Uaas with unique spectroscopic properties, such as fluorescent or photo-crosslinking groups, can be incorporated into proteins to study their structure, dynamics, and interactions in real-time and within living cells.[][16] This provides a powerful tool for elucidating complex biological pathways and mechanisms.

Enhancing Therapeutic Properties of Peptides

In drug discovery, Uaas are instrumental in optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[4][5][] By introducing Uaas, developers can:

-

Increase Proteolytic Stability: Uaas can render peptides resistant to degradation by proteases, thereby extending their half-life in vivo.[30]

-

Improve Bioavailability: Modifying a peptide with Uaas can enhance its absorption and distribution in the body.[4]

-

Enhance Potency and Selectivity: The unique side chains of Uaas can be designed to improve the binding affinity and selectivity of a peptide for its target receptor.[4][5]

-

Enable Novel Drug Conjugates: Uaas with bioorthogonal reactive handles facilitate the site-specific attachment of drugs, imaging agents, or other molecules to create novel antibody-drug conjugates and other targeted therapies.[1][31][32]

Several FDA-approved drugs, such as methyldopa and gabapentin, are themselves unnatural amino acids, highlighting the therapeutic potential of this class of molecules.[5] The incorporation of Uaas into larger peptide and protein therapeutics is a rapidly growing area with immense promise for the development of next-generation medicines.[33]

Conclusion

The introduction of unnatural amino acids into peptide synthesis has revolutionized the fields of chemical biology, protein engineering, and drug discovery. The methods described in this guide, from chemical synthesis to in vivo incorporation, provide a versatile toolkit for creating novel peptides and proteins with tailored properties. As our ability to synthesize and incorporate a wider range of Uaas continues to expand, so too will the opportunities to develop innovative therapeutics and research tools that address unmet medical and scientific needs.[][8]

References

- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]

- 5. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unnatural amino acids: production and biotechnological potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. Protein - Wikipedia [en.wikipedia.org]

- 12. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 13. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. homepages.ucl.ac.uk [homepages.ucl.ac.uk]

- 15. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN102827827A - Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]

- 20. pnas.org [pnas.org]

- 21. In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 23. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. resolvemass.ca [resolvemass.ca]

- 25. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 30. cpcscientific.com [cpcscientific.com]

- 31. Click chemistry - Wikipedia [en.wikipedia.org]

- 32. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Methodological & Application

Solid-Phase Peptide Synthesis of Peptides Containing 6-Amino-L-Tryptophan: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides incorporating the non-canonical amino acid 6-amino-L-tryptophan using tert-butyloxycarbonyl (Boc) chemistry. The introduction of a primary amine on the indole ring of tryptophan opens avenues for creating peptides with novel properties, including altered receptor binding, opportunities for site-specific labeling, and the development of unique peptide conjugates.

Introduction

The incorporation of modified amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and pharmacokinetic properties. 6-Amino-L-tryptophan, with its additional amino group on the indole side chain, offers a versatile handle for chemical modifications. However, its synthesis presents unique challenges, primarily related to the orthogonal protection of the α-amino group, the indole nitrogen, and the 6-amino group. This note describes a robust strategy for the Boc-SPPS of peptides containing this modified tryptophan residue, centered around the use of a nitro-tryptophan precursor followed by on-resin reduction.

Overview of the Synthetic Strategy

The key to successfully incorporating 6-amino-L-tryptophan using Boc-SPPS lies in a multi-step approach that leverages a commercially available precursor, Boc-6-nitro-L-tryptophan. The general workflow is as follows:

-

Standard Boc-SPPS Cycles: The peptide is assembled on a suitable resin using standard Boc-SPPS protocols.

-

Incorporation of Boc-6-Nitro-L-Tryptophan: The nitro-tryptophan derivative is coupled to the growing peptide chain.

-

On-Resin Reduction: Following incorporation, the nitro group on the tryptophan side chain is selectively reduced to an amine.

-

Further Elongation (Optional): If 6-amino-L-tryptophan is not the N-terminal residue, peptide synthesis continues with subsequent coupling cycles.

-

Final Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.

This strategy circumvents the challenge of finding a suitable orthogonal protecting group for the 6-amino function that is stable to the repetitive acid treatments for Boc group removal.

Data Presentation

The following table summarizes key quantitative data associated with the synthesis of peptides containing 6-amino-L-tryptophan via the on-resin reduction of a nitro precursor. The data is compiled from typical results and may vary depending on the specific peptide sequence and synthesis scale.

| Parameter | Typical Value | Notes |

| Coupling Efficiency of Boc-6-nitro-L-tryptophan | >99% | Monitored by Kaiser test. Double coupling may be employed if necessary. |

| On-Resin Nitro Group Reduction Efficiency | >95% | Monitored by qualitative tests (e.g., chloranil test for secondary amines is negative, indicating disappearance of the indole N-H, which is not directly applicable here, but the principle of colorimetric tests for functional group conversion applies). Quantitative analysis can be performed on a cleaved and purified sample by HPLC and Mass Spectrometry. |

| Overall Crude Peptide Purity (by HPLC) | 60-80% | Highly dependent on peptide length and sequence. |

| Final Isolated Yield | 15-40% | Post-purification by preparative HPLC. |

Experimental Protocols

Materials and Reagents

-

Resins: Merrifield resin or PAM resin are suitable for producing C-terminal acid peptides. MBHA or BHA resin should be used for C-terminal amide peptides.

-

Amino Acids: N-α-Boc protected amino acids with standard side-chain protection (e.g., Arg(Tos), Asp(OBzl), Glu(OBzl), His(Bom), Lys(2-Cl-Z), Ser(Bzl), Thr(Bzl), Tyr(2-Br-Z)).

-

Specialty Amino Acid: Boc-6-nitro-L-tryptophan. For the indole nitrogen, a formyl (For) protecting group is recommended (Boc-Trp(For)-OH) for natural tryptophan residues to prevent side reactions.[1][2]

-

Coupling Reagents: Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt).

-

Boc Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Neutralization Reagent: 10% Diisopropylethylamine (DIEA) in DCM.

-

Nitro Group Reduction Reagent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in N,N-Dimethylformamide (DMF).

-

Cleavage Cocktail (for Merrifield/PAM resin): Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole, p-cresol). Caution: HF is extremely hazardous and requires specialized equipment and training. Alternatively, a less hazardous trifluoromethanesulfonic acid (TFMSA) cocktail can be used.

-

Solvents: DCM, DMF, Isopropanol (IPA), Methanol (MeOH), Diethyl ether.

Protocol 1: Standard Boc-SPPS Cycle

This protocol describes a single cycle of amino acid addition.

-

Resin Swelling: Swell the resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 2 minutes.

-

Drain and treat again with 50% TFA in DCM for 25 minutes.[1]

-

Wash the resin with DCM (3x), IPA (2x), and DCM (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DCM for 2 minutes (2x).[1]

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling:

-

Dissolve N-α-Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) and pre-activate for 10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling completion with a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Protocol 2: Incorporation of Boc-6-nitro-L-tryptophan

Follow the Standard Boc-SPPS Cycle (Protocol 1), using Boc-6-nitro-L-tryptophan as the amino acid in the coupling step. It is advisable to use HOBt as an additive during coupling of tryptophan derivatives.[1]

Protocol 3: On-Resin Reduction of the Nitro Group

This protocol should be performed after the incorporation of Boc-6-nitro-L-tryptophan and before the deprotection of the N-terminal Boc group of this residue.

-

Resin Preparation: Wash the peptide-resin with DMF (5x).

-

Reduction:

-

Prepare a solution of SnCl₂·2H₂O (10-20 equivalents relative to the nitro group) in DMF. Ensure the salt is fully dissolved.

-

Add the reducing agent solution to the resin.

-

Shake the reaction vessel at room temperature for 4-12 hours.

-

Monitor the reaction for the disappearance of the starting material (cleavage of a small sample and analysis by HPLC-MS).

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to remove all traces of the tin salts.

-

Protocol 4: Final Cleavage and Deprotection (HF Cleavage)

WARNING: This procedure must be performed by trained personnel in a specialized chemical fume hood designed for HF use.

-

Resin Drying: Dry the peptide-resin thoroughly under vacuum.

-

HF Cleavage:

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add scavengers (e.g., 1 ml of anisole per gram of resin).

-

Cool the vessel to -5 to 0 °C.

-

Condense anhydrous HF into the reaction vessel (approximately 10 ml per gram of resin).

-

Stir the mixture at 0 °C for 1-2 hours.

-

-

HF Evaporation: Evaporate the HF under a stream of nitrogen.

-

Peptide Precipitation and Washing:

-

Wash the residue with cold diethyl ether to precipitate the crude peptide.

-

Centrifuge and decant the ether. Repeat this washing step 3-4 times.

-

-

Peptide Extraction and Lyophilization:

-

Extract the crude peptide with a suitable aqueous solvent (e.g., 10% acetic acid).

-

Lyophilize the aqueous solution to obtain the crude peptide powder.

-

Mandatory Visualizations

Boc-SPPS Workflow for Peptides with 6-Amino-L-Tryptophan

Caption: Boc-SPPS workflow for synthesizing peptides with 6-amino-L-tryptophan.

Signaling Pathway Implication of a 6-Amino-Tryptophan Containing Peptide

While specific signaling pathways for peptides containing 6-amino-L-tryptophan are context-dependent and would be determined by the overall peptide sequence, this modification can be used to probe or modulate protein-protein interactions. For instance, the 6-amino group could be used as an attachment point for a fluorescent label to study the binding of a peptide ligand to its receptor.

Caption: A hypothetical signaling pathway modulated by a labeled peptide.

Conclusion

The synthesis of peptides containing 6-amino-L-tryptophan via Boc-SPPS is a feasible yet challenging endeavor. The strategy outlined in these notes, utilizing a 6-nitro-L-tryptophan precursor and on-resin reduction, provides a reliable pathway to these valuable molecules. Careful monitoring of the coupling and reduction steps, along with stringent purification of the final product, are critical for obtaining high-quality peptides. The unique properties conferred by the 6-amino group on the tryptophan indole offer exciting opportunities for the design of novel peptide-based therapeutics and research tools.

References

Application Notes & Protocols for F-Tryptophan in FRET Studies

Topic: Using Boc-6-amino-L-tryptophan for FRET Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances in the 1-10 nanometer range, making it an invaluable tool for studying molecular interactions, conformational changes in proteins, and signaling pathways. The site-specific incorporation of fluorescent non-canonical amino acids (ncAAs) offers a precise way to introduce a FRET donor or acceptor into a protein of interest without the need for large, potentially disruptive fluorescent protein tags.

This document provides detailed application notes and protocols for the use of this compound as a fluorescent ncAA for FRET studies. 6-amino-L-tryptophan, the fluorescent moiety, is an analog of the natural amino acid tryptophan and can serve as a FRET donor. The tert-butyloxycarbonyl (Boc) protecting group on the amino substituent allows for controlled chemical synthesis and is typically removed after incorporation into the peptide or protein.

Note: Specific photophysical properties for 6-amino-L-tryptophan, such as its quantum yield and fluorescence lifetime, are not widely reported in the literature. Therefore, it is crucial for researchers to experimentally determine these parameters for their specific experimental conditions before proceeding with quantitative FRET analysis. This document provides protocols for both the characterization of the fluorophore and its application in FRET assays.

Photophysical Characterization of 6-amino-L-tryptophan

Before using 6-amino-L-tryptophan as a FRET donor, it is essential to characterize its fluorescence properties. These properties are critical for selecting a suitable FRET acceptor and for calculating the Förster distance (R₀), the distance at which FRET efficiency is 50%.

1.1. Key Photophysical Parameters

The following table should be populated with experimentally determined values for 6-amino-L-tryptophan in the desired experimental buffer. For comparison, typical values for L-tryptophan are provided.

| Parameter | 6-amino-L-tryptophan (Experimental) | L-Tryptophan (Reference) |

| Molar Extinction Coefficient (ε) | User-determined | ~5,600 M⁻¹cm⁻¹ at 280 nm |

| Excitation Maximum (λex) | User-determined | ~280 nm |

| Emission Maximum (λem) | User-determined | ~350 nm |

| Fluorescence Quantum Yield (ΦD) | User-determined | ~0.13 in water[1][2] |

| Fluorescence Lifetime (τD) | User-determined | 0.4 - 4.8 ns (multi-exponential decay)[3][4][5][6][7] |

1.2. Experimental Protocol: Photophysical Characterization

Objective: To determine the absorption spectrum, fluorescence excitation and emission spectra, quantum yield, and fluorescence lifetime of 6-amino-L-tryptophan.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) for Boc deprotection (if starting with the protected form)

-

A suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

Fluorometer

-

Time-resolved fluorescence spectrometer

-

A reference fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

-

Deprotection of this compound (if necessary):

-

Dissolve a small amount of this compound in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

-

Incubate at room temperature for 1-2 hours.[8]

-

Remove the TFA under a stream of nitrogen and lyophilize the sample.

-

Resuspend the deprotected 6-amino-L-tryptophan in the desired buffer.

-

-

Absorption Spectrum:

-

Prepare a series of dilutions of 6-amino-L-tryptophan in the buffer.

-

Measure the absorbance spectrum from 200 to 400 nm.

-

Determine the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

-

-

Fluorescence Spectra:

-

Using a dilute solution of 6-amino-L-tryptophan (absorbance < 0.1 at λex to avoid inner filter effects), record the emission spectrum by exciting at the determined λmax.

-

Record the excitation spectrum by monitoring the emission at the determined emission maximum (λem).

-

-

Quantum Yield (ΦD) Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the 6-amino-L-tryptophan sample and the reference standard (e.g., quinine sulfate).

-

Calculate the quantum yield using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime (τD) Measurement:

-

Use a time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.

-

Excite the sample with a pulsed laser or LED at the determined λex.

-

Collect the fluorescence decay curve and fit it to a single or multi-exponential decay model to determine the fluorescence lifetime(s). Tryptophan and its analogs often exhibit multi-exponential decay.[3][4][5][6][7]

-

Site-Specific Incorporation of this compound

The most common method for site-specifically incorporating ncAAs into proteins in both prokaryotic and eukaryotic cells is through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, often utilizing an amber (UAG) stop codon.[9][10][11]

2.1. Experimental Workflow

Caption: Workflow for unnatural amino acid incorporation.

2.2. Protocol: Site-Specific Incorporation via Amber Suppression

Objective: To express a protein with this compound incorporated at a specific site.

Materials:

-

Expression vector containing the gene of interest with an in-frame amber (TAG) codon at the desired position.

-

A separate plasmid carrying the gene for the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., a polyspecific pyrrolysyl-tRNA synthetase).

-

Competent E. coli strain (e.g., BL21(DE3)).

-

This compound.

-

Standard cell culture media (e.g., LB or minimal media).

-

Inducing agent (e.g., IPTG).

-

Antibiotics for plasmid selection.

Procedure:

-

Transformation: Co-transform the E. coli host strain with the plasmid containing your gene of interest and the plasmid for the orthogonal synthetase/tRNA pair.

-

Cell Culture:

-

Inoculate a starter culture in media containing the appropriate antibiotics and grow overnight.

-

The next day, inoculate a larger volume of expression media (minimal media is often recommended to reduce competition from endogenous tryptophan) with the starter culture.

-

When the optical density (OD₆₀₀) reaches ~0.4-0.6, add this compound to a final concentration of 1-2 mM.

-

-

Protein Expression:

-

Induce protein expression by adding the appropriate inducer (e.g., IPTG).

-

Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to improve protein folding and incorporation efficiency.

-

-

Cell Harvest and Lysis:

-

Harvest the cells by centrifugation.

-

Lyse the cells using standard methods (e.g., sonication, French press).

-

-

Protein Purification:

-

Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

-

2.3. Protocol: Boc Group Deprotection

Objective: To remove the Boc protecting group from the incorporated 6-amino-L-tryptophan.

Materials:

-

Purified protein containing this compound.

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).[8]

-

Dialysis tubing or desalting column.

-

Appropriate storage buffer.

Procedure:

-

Lyophilization: Lyophilize the purified protein to remove all water.

-

Cleavage Reaction:

-

Resuspend the lyophilized protein in the cleavage cocktail. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Incubate at room temperature for 1-2 hours.

-

-

TFA Removal:

-

Remove the TFA by evaporation under a stream of nitrogen or by rotary evaporation.

-

-

Protein Renaturation and Buffer Exchange:

-

Resuspend the protein in a denaturing buffer (e.g., 6 M Guanidine HCl) and then refold by dialysis into the final experimental buffer.

-

Alternatively, use a desalting column to exchange the buffer.

-

-

Verification: Confirm the complete incorporation of 6-amino-L-tryptophan and removal of the Boc group by mass spectrometry.

FRET Studies with 6-amino-L-tryptophan

Once the protein containing 6-amino-L-tryptophan has been prepared and characterized, it can be used as a FRET donor in various assays.

3.1. Selecting a FRET Acceptor

A suitable FRET acceptor for 6-amino-L-tryptophan should have an absorption spectrum that significantly overlaps with the emission spectrum of 6-amino-L-tryptophan. The following table lists potential acceptor classes.

| Acceptor Class | Examples | Excitation (nm) | Emission (nm) | Notes |

| Coumarins | Pacific Blue, 7-hydroxycoumarin, 7-dimethylaminocoumarin | ~350-400 | ~450-500 | Pacific Blue has been shown to be a superior FRET acceptor for tryptophan.[12] |

| Dansyl | Dansyl chloride | ~340 | ~520 | A common FRET acceptor for tryptophan. |

| Fluorescein | Fluorescein isothiocyanate (FITC) | ~495 | ~520 | Spectral overlap may be less optimal. |

| Small Molecule Dyes | Dnp (2,4-Dinitrophenyl), 4-Nitro-Z | N/A (Quencher) | N/A (Quencher) | These are non-fluorescent quenchers.[13] |

3.2. Calculating the Förster Distance (R₀)

The Förster distance is calculated using the following equation:[14][15]

R₀ = 0.211 * [κ² * n⁻⁴ * ΦD * J(λ)]¹/⁶

Where:

-

R₀ is the Förster distance in Angstroms (Å).

-

κ² is the dipole orientation factor (typically assumed to be 2/3 for randomly oriented molecules in solution).

-

n is the refractive index of the medium (typically 1.33-1.4 for aqueous solutions).

-

ΦD is the fluorescence quantum yield of the donor (experimentally determined).

-

J(λ) is the spectral overlap integral of the donor emission and acceptor absorption spectra.

The spectral overlap integral, J(λ), can be calculated from the experimental spectra of the donor and acceptor.

3.3. FRET Measurement Protocol (Example: Protein-Protein Interaction)

Objective: To measure the FRET efficiency between a protein labeled with 6-amino-L-tryptophan (Donor) and an interacting partner labeled with a suitable acceptor (Acceptor).

Materials:

-

Purified donor-labeled protein (Protein-D).

-

Purified acceptor-labeled protein (Protein-A).

-

Fluorometer with the ability to measure steady-state fluorescence.

Procedure:

-

Prepare Samples:

-

Sample 1: Protein-D only.

-

Sample 2: Protein-A only.

-

Sample 3: Protein-D + Protein-A.

-

-

Measure Donor Quenching:

-

Excite the samples at the λex of the donor (6-amino-L-tryptophan).

-

Measure the fluorescence emission spectrum of the donor.

-

The FRET efficiency (E) can be calculated from the decrease in donor fluorescence in the presence of the acceptor: E = 1 - (FDA / FD) where FDA is the donor fluorescence intensity in the presence of the acceptor, and FD is the donor fluorescence intensity in the absence of the acceptor.

-

-

Measure Sensitized Emission (Optional):

-

Excite the samples at the donor's λex.

-

Measure the fluorescence emission of the acceptor. An increase in acceptor fluorescence upon donor excitation indicates FRET.

-

-

Calculate Distance:

-